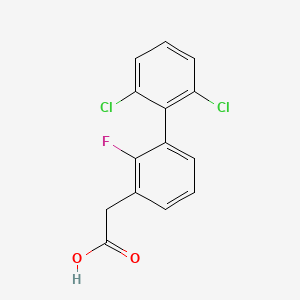
(2',6'-Dichloro-2-fluoro-biphenyl-3-yl)-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2’,6’-Dichloro-2-fluoro-biphenyl-3-yl)-acetic acid is an organic compound that belongs to the class of biphenyl derivatives. These compounds are characterized by the presence of two benzene rings connected by a single bond. The presence of chlorine and fluorine atoms in the biphenyl structure can significantly influence the compound’s chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2’,6’-Dichloro-2-fluoro-biphenyl-3-yl)-acetic acid typically involves the following steps:
Halogenation: Introduction of chlorine and fluorine atoms into the biphenyl structure.
Acetylation: Introduction of the acetic acid moiety.
Common reagents used in these reactions include halogenating agents (e.g., chlorine gas, fluorine gas) and acetic anhydride. Reaction conditions may involve the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale halogenation and acetylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(2’,6’-Dichloro-2-fluoro-biphenyl-3-yl)-acetic acid can undergo various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized products.
Reduction: Removal of halogen atoms or reduction of the acetic acid group.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents like sodium hydroxide or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield biphenyl derivatives with fewer halogen atoms.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2’,6’-Dichloro-2-fluoro-biphenyl-3-yl)-acetic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2’,6’-Dichloro-biphenyl-3-yl)-acetic acid
- (2’,6’-Difluoro-biphenyl-3-yl)-acetic acid
- (2’,6’-Dichloro-2-methyl-biphenyl-3-yl)-acetic acid
Uniqueness
(2’,6’-Dichloro-2-fluoro-biphenyl-3-yl)-acetic acid is unique due to the specific combination of chlorine and fluorine atoms, which can influence its chemical reactivity, biological activity, and potential applications. The presence of both halogens can enhance its stability and interaction with molecular targets compared to similar compounds with only one type of halogen.
Propriétés
Formule moléculaire |
C14H9Cl2FO2 |
|---|---|
Poids moléculaire |
299.1 g/mol |
Nom IUPAC |
2-[3-(2,6-dichlorophenyl)-2-fluorophenyl]acetic acid |
InChI |
InChI=1S/C14H9Cl2FO2/c15-10-5-2-6-11(16)13(10)9-4-1-3-8(14(9)17)7-12(18)19/h1-6H,7H2,(H,18,19) |
Clé InChI |
QASYJUBYLCQIAG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)C2=C(C=CC=C2Cl)Cl)F)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


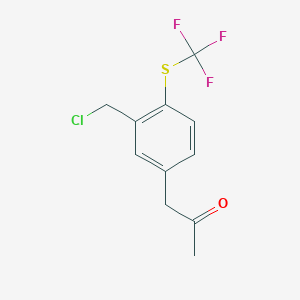
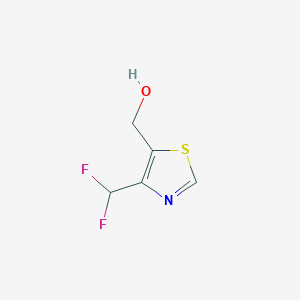
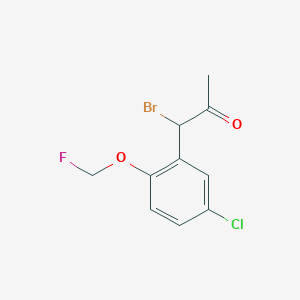
![7-Phenyl-5H-imidazo[2,1-b][1,3]thiazin-5-one](/img/structure/B14051959.png)
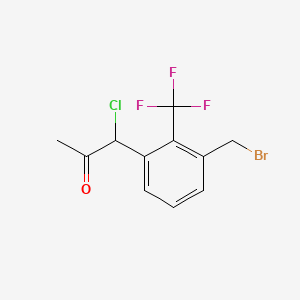


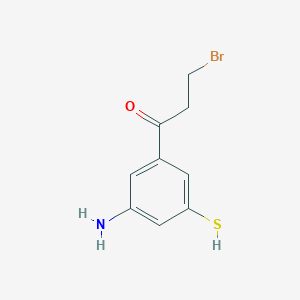
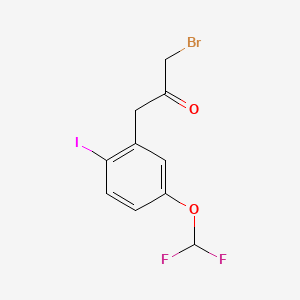
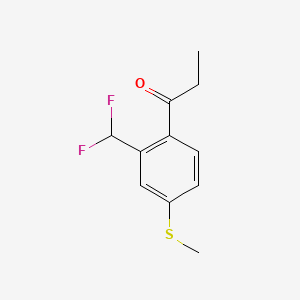

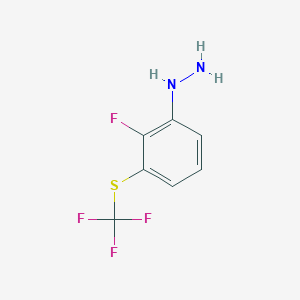
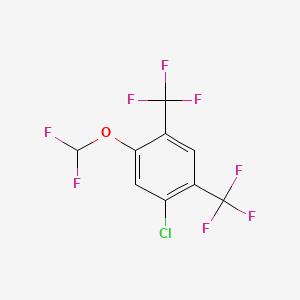
![(2,5-Dioxopyrrolidin-1-yl) 8-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]octanoate;hydrochloride](/img/structure/B14052023.png)
